Yap-tead-IN-1 (tfa)
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Overview
Description
Yap-tead-IN-1 (tfa) is a potent and competitive peptide inhibitor of the interaction between Yes-associated protein (YAP) and TEA domain family member (TEAD) transcription factors. This compound is a 17mer peptide that shows a higher binding affinity to TEAD1 compared to YAP, making it a valuable tool in scientific research, particularly in the study of the Hippo signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yap-tead-IN-1 (tfa) is synthesized through peptide synthesis techniques. The sequence of the peptide is Ac-Val-Pro-{Phe(3-Cl)}-{Hcy}-Leu-Arg-Lys-{Nle}-Pro-Ala-Ser-Phe-Cys-Lys-Pro-Pro-Glu-NH2, with a disulfide bridge between Hcy4 and Cys13 . The synthesis involves standard solid-phase peptide synthesis (SPPS) methods, followed by purification processes such as high-performance liquid chromatography (HPLC).
Industrial Production Methods: While specific industrial production methods for Yap-tead-IN-1 (tfa) are not detailed, it is typically produced in research laboratories using custom peptide synthesis services. The compound is stored as a solid at -20°C to -80°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Yap-tead-IN-1 (tfa) primarily undergoes peptide bond formation and disulfide bridge formation during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard laboratory conditions.
Common Reagents and Conditions:
Peptide Bond Formation: Utilizes reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Disulfide Bridge Formation: Achieved through oxidation using reagents like iodine or air oxidation.
Major Products: The major product of these reactions is the fully synthesized and purified Yap-tead-IN-1 (tfa) peptide, which is used for further biological assays and research applications.
Scientific Research Applications
Yap-tead-IN-1 (tfa) is extensively used in scientific research due to its ability to inhibit the YAP-TEAD interaction. Its applications include:
Cancer Research: Investigating the role of the Hippo pathway in cancer development and progression
Stem Cell Research: Studying the regulation of stem cell differentiation and proliferation.
Drug Development: Exploring potential therapeutic targets for diseases associated with dysregulated YAP-TEAD signaling
Mechanism of Action
Yap-tead-IN-1 (tfa) exerts its effects by competitively inhibiting the interaction between YAP and TEAD transcription factors. This inhibition prevents the transcriptional activation of YAP target genes, which are involved in cell proliferation, apoptosis evasion, and stem cell amplification . The compound binds more effectively to TEAD1 than to YAP, thereby disrupting the YAP-TEAD complex formation .
Comparison with Similar Compounds
Verteporfin: Another inhibitor of the YAP-TEAD interaction, used in photodynamic therapy.
Peptide 17: A similar cyclic peptide that also inhibits the YAP-TEAD interaction.
Uniqueness: Yap-tead-IN-1 (tfa) is unique due to its high binding affinity to TEAD1 and its specific sequence, which enhances its inhibitory potency compared to other similar compounds .
Properties
Molecular Formula |
C94H148ClN23O21S2 |
---|---|
Molecular Weight |
2035.9 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane |
InChI |
InChI=1S/C93H144ClN23O21S2.CH4/c1-8-9-27-63-89(135)114-41-19-31-70(114)86(132)101-54(6)77(123)112-68(50-118)84(130)110-66(48-56-23-11-10-12-24-56)83(129)113-69(85(131)108-64(29-14-16-39-96)90(136)117-44-22-34-73(117)91(137)115-42-20-32-71(115)87(133)103-59(76(97)122)35-36-74(120)121)51-140-139-45-37-62(80(126)109-65(46-52(2)3)81(127)105-61(30-18-40-100-93(98)99)78(124)104-60(79(125)107-63)28-13-15-38-95)106-82(128)67(49-57-25-17-26-58(94)47-57)111-88(134)72-33-21-43-116(72)92(138)75(53(4)5)102-55(7)119;/h10-12,17,23-26,47,52-54,59-73,75,118H,8-9,13-16,18-22,27-46,48-51,95-96H2,1-7H3,(H2,97,122)(H,101,132)(H,102,119)(H,103,133)(H,104,124)(H,105,127)(H,106,128)(H,107,125)(H,108,131)(H,109,126)(H,110,130)(H,111,134)(H,112,123)(H,113,129)(H,120,121)(H4,98,99,100);1H4/t54-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69?,70-,71-,72-,73-,75-;/m0./s1 |
InChI Key |
NRFGLOIPRVOFKG-WSOWYRKTSA-N |
Isomeric SMILES |
C.CCCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NC(CSSCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)[C@H](CC3=CC(=CC=C3)Cl)NC(=O)[C@@H]4CCCN4C(=O)[C@H](C(C)C)NC(=O)C)C(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |
Canonical SMILES |
C.CCCCC1C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CCCNC(=N)N)CC(C)C)NC(=O)C(CC3=CC(=CC=C3)Cl)NC(=O)C4CCCN4C(=O)C(C(C)C)NC(=O)C)C(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)N6CCCC6C(=O)NC(CCC(=O)O)C(=O)N)CC7=CC=CC=C7)CO)C |
Origin of Product |
United States |
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